molecular formula C15H19N B14068421 N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline CAS No. 100747-80-6

N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline

Cat. No.: B14068421
CAS No.: 100747-80-6
M. Wt: 213.32 g/mol
InChI Key: RHTNGNZNNISIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that features a cyclohexene ring, a prop-2-en-1-yl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline typically involves the reaction of aniline with cyclohex-1-en-1-yl chloride and prop-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can be compared with other similar compounds such as:

    N-(Cyclohexyl)-N-(prop-2-en-1-yl)aniline: Lacks the double bond in the cyclohexene ring, which may affect its reactivity and properties.

    N-(Cyclohex-1-en-1-yl)-N-(propyl)aniline: Has a saturated propyl group instead of the prop-2-en-1-yl group, leading to different chemical behavior.

    N-(Cyclohex-1-en-1-yl)-N-(allyl)aniline: Similar structure but with variations in the alkyl group, influencing its interactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

100747-80-6

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-N-prop-2-enylaniline

InChI

InChI=1S/C15H19N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-11H,1,4,7-8,12-13H2

InChI Key

RHTNGNZNNISIHJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.